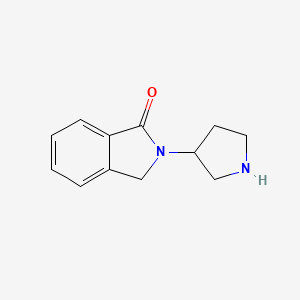

2-(Pyrrolidin-3-yl)isoindolin-1-one

CAS No.:

Cat. No.: VC13522576

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 2-pyrrolidin-3-yl-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2 |

| Standard InChI Key | VWSCJPFMSDBIHM-UHFFFAOYSA-N |

| SMILES | C1CNCC1N2CC3=CC=CC=C3C2=O |

| Canonical SMILES | C1CNCC1N2CC3=CC=CC=C3C2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-(pyrrolidin-3-yl)isoindolin-1-one consists of a planar isoindolin-1-one system (a benzene ring fused to a lactam) and a pyrrolidine ring attached at the 2-position. The pyrrolidine introduces a stereocenter at the 3-position, which can influence the compound’s biological activity and binding affinity . Key structural features include:

-

Molecular Formula: C₁₂H₁₄N₂O (base compound, excluding counterions).

-

Molecular Weight: 214.26 g/mol (calculated for the free base).

-

Stereochemistry: The (S)-configuration at the pyrrolidine 3-position is common in bioactive derivatives, as seen in related compounds like (S)-5-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride .

Spectroscopic Characterization

-

NMR Data: Proton NMR of analogous compounds reveals distinct signals for the lactam carbonyl (δ ~170 ppm in ¹³C NMR), aromatic protons (δ 6.8–7.5 ppm), and pyrrolidine protons (δ 1.8–3.5 ppm) .

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215 [M+H]⁺ for the free base .

Synthesis and Functionalization

Multicomponent Reaction Strategies

Recent advances leverage one-pot reactions to construct the isoindolinone core. For example:

-

Knoevenagel/Conjugate Addition Cascade: 2-Formylbenzoic acid reacts with amines and nucleophiles (e.g., barbiturates or phosphine oxides) to form substituted isoindolin-1-ones .

-

Ugi/Aza-Diels-Alder Cascades: Isoindolinones fused to pyrrolidine derivatives are synthesized via Ugi-3CR followed by cyclization, achieving yields of 43–57% .

Table 1: Synthetic Routes to 2-(Pyrrolidin-3-yl)isoindolin-1-one Derivatives

Stereochemical Control

Optically active derivatives are synthesized using chiral catalysts or auxiliaries. The Evans method, employing oxazolidinones, achieves diastereomeric excess >95% for pyrrolidine-containing compounds . Boc-protected intermediates are critical for preserving stereochemistry during functionalization .

Biological Activities

Urease Inhibition

Isoindolin-1-one derivatives exhibit potent urease inhibitory activity. For example, compound 5b (a para-methoxy-substituted analog) showed an IC₅₀ of 0.82 µM, outperforming thiourea (IC₅₀ = 22 µM) . The pyrrolidine moiety enhances binding to hydrophobic pockets near the enzyme’s active site .

Table 2: Urease Inhibition by Isoindolin-1-one Derivatives

| Compound | Substituent | IC₅₀ (µM) | Improvement vs. Thiourea |

|---|---|---|---|

| 5b | para-Methoxy | 0.82 ± 0.03 | 27-fold |

| 5e | meta-Methyl | 0.96 ± 0.01 | 23-fold |

| Thiourea | – | 22 ± 1.2 | – |

Pharmacological Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing carbapenem antibiotics. For instance, optically active (2S,4S)-2-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-4-thiol derivatives are precursors to antimicrobial agents with enhanced stability .

Neuropharmacology

Isoindolinone scaffolds are explored for CNS applications due to their blood-brain barrier permeability. Derivatives with pyrrolidine substitutions may target σ receptors or monoamine transporters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume